2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride
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Overview
Description
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H4Cl2F3O2S. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and trifluoromethyl groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride typically involves the chlorination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylbenzenesulfonyl chloride
- 2,4-Difluorobenzenesulfonyl chloride
- 2,4-Dichloro-3,5-difluorobenzoic acid
Uniqueness
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
Properties
Molecular Formula |
C7H2Cl3F3O2S |
---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2,4-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |
InChI Key |
CCJHCRADJWLIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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